5''-Hydroxycannabidiol is a cannabinoid compound derived from cannabidiol, a prominent phytocannabinoid found in cannabis. This compound has garnered attention due to its potential therapeutic effects and its role as a metabolite of cannabidiol. Understanding its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is essential for advancing research in cannabinoid pharmacology.
5''-Hydroxycannabidiol is primarily sourced from the degradation or metabolic conversion of cannabidiol. Cannabidiol itself is obtained from the Cannabis sativa plant, which contains various cannabinoids, terpenes, and flavonoids. The biosynthesis of 5''-Hydroxycannabidiol can occur through enzymatic processes in the human body or via synthetic methods in laboratory settings.
5''-Hydroxycannabidiol belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the human body. This system plays a crucial role in regulating various physiological processes, including mood, appetite, pain sensation, and immune response. As a hydroxylated derivative of cannabidiol, it shares structural similarities with other cannabinoids but may exhibit distinct biological activities.
The synthesis of 5''-Hydroxycannabidiol can be achieved through several methods:
High-performance liquid chromatography coupled with mass spectrometry is typically used to analyze the purity and concentration of synthesized 5''-Hydroxycannabidiol. This technique allows for precise quantification and characterization of the compound amidst other cannabinoids present in cannabis extracts.
The molecular structure of 5''-Hydroxycannabidiol features a phenolic hydroxyl group (-OH) at the 5'' position on the cannabidiol backbone. Its chemical formula is C21H30O3, indicating it contains 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms.
5''-Hydroxycannabidiol can participate in several chemical reactions:
The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcomes of these reactions. For example, using acidic or basic catalysts can alter reaction pathways leading to different products.
The mechanism of action of 5''-Hydroxycannabidiol involves interaction with cannabinoid receptors (CB1 and CB2) within the endocannabinoid system. These receptors are G protein-coupled receptors that modulate various intracellular signaling pathways upon activation.
Research indicates that 5''-Hydroxycannabidiol may exhibit different affinities for these receptors compared to its parent compound cannabidiol. This variation could lead to distinct pharmacological effects such as anti-inflammatory or neuroprotective actions.
Relevant analytical techniques such as gas chromatography-mass spectrometry provide insights into these properties by analyzing vaporization behavior and thermal stability.
5''-Hydroxycannabidiol is being investigated for various therapeutic applications:
Ongoing studies aim to elucidate these effects further and explore additional therapeutic avenues for this cannabinoid derivative.
Cannabidiol (CBD), a major non-psychoactive phytocannabinoid derived from Cannabis sativa, undergoes extensive hepatic metabolism in humans, producing over 100 identified metabolites. Unlike Δ9-tetrahydrocannabinol (THC), CBD lacks significant affinity for CB1 receptors, minimizing psychoactive effects while exhibiting a broad pharmacological profile through interactions with vanilloid (TRPV), serotonin (5-HT1A), and orphan receptors [3] [4]. After administration, CBD is primarily transformed via cytochrome P450 (CYP)-mediated oxidation, yielding hydroxylated and carboxylated metabolites that may contribute to its therapeutic effects. These phase I metabolites, particularly those hydroxylated on the pentyl side chain, represent critical targets for pharmacological characterization due to their structural similarity to bioactive lipids and potential interactions with enzymatic targets [2] [8].
Hydroxylated cannabinoids constitute a structurally diverse class of oxidative metabolites characterized by the addition of -OH groups to aliphatic or aromatic positions. These modifications significantly alter physicochemical properties—including LogP, solubility, and hydrogen-bonding capacity—compared to parent compounds. Position-specific hydroxylation dictates pharmacological activity; for example, 7-OH-CBD exhibits greater blood-brain barrier permeability than its carboxylated counterpart 7-COOH-CBD [2]. Research highlights these metabolites not merely as inactivation products but as potential mediators of effects attributed to parent cannabinoids. The pentyl chain-hydroxylated CBD derivatives (e.g., 5''-OH-CBD, 6''-OH-CBD, 7''-OH-CBD) represent underexplored candidates for structure-activity relationship studies, particularly regarding enzyme modulation [1] [2].
5''-Hydroxycannabidiol (5''-OH-CBD; IUPAC name: 5-(5-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol) is a primary alcohol metabolite formed through ω-1 hydroxylation of CBD’s pentyl side chain. With the molecular formula C₂₁H₃₀O₃ and molecular weight 330.46 g/mol, it is cataloged under CAS registry 53413-28-8 [1]. Human liver microsomes efficiently convert CBD to 5''-OH-CBD via CYP isoforms, positioning it as a major circulating metabolite detectable in plasma within 1 hour post-administration [2] [8]. Its structural features—retention of CBD’s resorcinol core with a terminal hydroxyl group on the alkyl chain—enable unique molecular interactions distinct from CBD, including potent inhibition of topoisomerase II enzymes [1]. This metabolite exemplifies how oxidative metabolism can generate novel bioactive entities from phytocannabinoid precursors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1